molecular formula C20H17N3O5S2 B2601248 6-(((5-(cyclopropanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-methylbenzoate CAS No. 877650-70-9

6-(((5-(cyclopropanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-methylbenzoate

Cat. No.: B2601248
CAS No.: 877650-70-9
M. Wt: 443.49
InChI Key: NXLSSUCYBQSWRS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular structure of this compound is quite complex, with multiple functional groups present. These include a cyclopropanecarboxamido group, a thiadiazol group, a thiomethyl group, a pyran ring, and a methylbenzoate group. Each of these groups contributes to the overall properties of the molecule.


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be determined by its molecular structure. For example, its solubility would be influenced by the polar and nonpolar groups present in the molecule. Its melting and boiling points would be determined by the strength of the intermolecular forces. Unfortunately, specific information on these properties is not available.

Scientific Research Applications

Inhibition of Nitric Oxide Synthase

Research on thiadiazoline- and pyrazoline-based carboxamides and carbothioamides has shown that these compounds exhibit inhibitory activities against two isoforms of nitric oxide synthase (NOS), namely inducible NOS (iNOS) and neuronal NOS (nNOS). The synthesis of these compounds involves the combination of the arylthiadiazoline or arylpyrazoline skeleton with a carboxamide or carbothioamide moiety. The structure-activity relationship analysis revealed that thiadiazolines preferentially inhibit the neuronal isoform of NOS, with significant inhibition demonstrated at specific concentrations (Arias et al., 2018).

Photosynthetic Electron Transport Inhibition

Another study on pyrazole derivatives focused on their potential as inhibitors of photosynthetic electron transport. This research synthesized and evaluated four series of new pyrazoles for their ability to interfere with the light-driven reduction of ferricyanide by isolated spinach chloroplasts. The study highlighted a few compounds exhibiting excellent inhibitory properties, comparable to commercial herbicides targeting the same pathway, thus suggesting a novel approach for herbicide development (Vicentini et al., 2005).

Antimicrobial and Antifungal Activities

The design, synthesis, and quantitative structure-activity relationship (QSAR) studies of a novel class of antibacterial agents based on 2-amino benzo[d]thiazolyl substituted pyrazol-5-ones demonstrated promising antibacterial activity against Staphylococcus aureus and Bacillus subtilis. The study highlights the potential of these compounds as effective antibacterial agents, particularly noting their non-cytotoxic concentrations (Palkar et al., 2017).

Safety and Hazards

This compound is not intended for human or veterinary use. Therefore, it should be handled with care to avoid exposure. It’s important to use appropriate personal protective equipment when handling this compound, and to follow all safety protocols. If swallowed or in case of skin contact, medical attention should be sought immediately .

Properties

IUPAC Name

[6-[[5-(cyclopropanecarbonylamino)-1,3,4-thiadiazol-2-yl]sulfanylmethyl]-4-oxopyran-3-yl] 2-methylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O5S2/c1-11-4-2-3-5-14(11)18(26)28-16-9-27-13(8-15(16)24)10-29-20-23-22-19(30-20)21-17(25)12-6-7-12/h2-5,8-9,12H,6-7,10H2,1H3,(H,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXLSSUCYBQSWRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)OC2=COC(=CC2=O)CSC3=NN=C(S3)NC(=O)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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